10H-phenothiazine is the 10H-tautomer of phenothiazine. It has a role as a plant metabolite, a radical scavenger and a ferroptosis inhibitor. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
Phenothiazine (PTZ) is an organic thiazine compound.
Phenothiazine is a natural product found in Mimosa pudica with data available.
Phenothiazine is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)
See also: Promethazine (has subclass); Chlorpromazine (has subclass); Trifluoperazine (has subclass) ... View More ...
Phenothiazine
CAS No.: 92-84-2
Cat. No.: VC0539452
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92-84-2 |
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Molecular Formula | C12H9NS |
Molecular Weight | 199.27 g/mol |
IUPAC Name | 10H-phenothiazine |
Standard InChI | InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H |
Standard InChI Key | WJFKNYWRSNBZNX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Canonical SMILES | C1=CC=C2C(=C1)NC3=CC=CC=C3S2 |
Appearance | Solid powder |
Boiling Point | 700 °F at 760 mmHg (NTP, 1992) 371 °C @ 760 MM HG 371 °C 700 °F |
Colorform | YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL YELLOW PRISMS FROM ALCOHOL GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES Grayish-green to greenish-yellow solid. [insecticide] |
Flash Point | 202 °C |
Melting Point | 365.9 to 366.6 °F (NTP, 1992) 185.1 °C 365 °F |
Introduction
Chemical Identity and Physical Properties
Phenothiazine is characterized by a tricyclic structure comprising two benzene rings fused to a central sulfur and nitrogen-containing thiazine ring. This planar arrangement facilitates π-π stacking interactions, contributing to its stability and reactivity .
Physical-Chemical Characteristics
Key properties include:
The compound exhibits limited aqueous solubility but dissolves readily in organic solvents like benzene and hot acetic acid . Its greenish-yellow coloration intensifies upon light exposure due to oxidation .
Historical Development and Synthesis
Discovery and Early Applications
First synthesized in 1883 by August Bernthsen via sulfur-assisted cyclization of diphenylamine , phenothiazine initially found use as an insecticide and anthelmintic in veterinary medicine . Its antipsychotic properties were serendipitously discovered in the 1950s when chlorpromazine, a phenothiazine derivative, demonstrated calming effects in surgical patients .
Modern Synthetic Routes
Contemporary production methods include:
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Cyclization of 2-Substituted Diphenyl Sulfides: Optimized for high yield and purity .
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Catalytic Dehydrogenation: Enhances efficiency in large-scale manufacturing .
Pharmacological Mechanisms and Clinical Applications
Phenothiazines primarily exert effects through dopamine D2 receptor antagonism, but their affinity for histaminic, serotonergic, and muscarinic receptors enables diverse therapeutic applications .
Psychiatric Disorders
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Schizophrenia: High-potency derivatives (e.g., fluphenazine) reduce positive symptoms via mesolimbic dopamine pathway blockade .
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Bipolar Mania: Controls agitation through combined dopaminergic and adrenergic modulation .
Non-Psychiatric Uses
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Antiemesis: Prochlorperazine inhibits chemoreceptor trigger zone (CTZ) D2 receptors .
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Pruritus Management: Antihistaminic activity alleviates neurogenic itching .
Veterinary Applications
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Parasite Control: Retains use against nematodes in ruminants despite newer alternatives .
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Manure Fly Larvicide: Disrupts insect development in agricultural settings .
Species | Route | LD₅₀ (mg/kg) | Critical Effects | Source |
---|---|---|---|---|
Rat | Oral | 5,000 | Hepatic necrosis | |
Mouse | Intraperitoneal | 230 | CNS depression | |
Human | Oral | 3.12–42.9 g* | Photosensitization, coma |
*Total dose range associated with toxicity in case reports .
Chronic and Carcinogenic Risks
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Hepatotoxicity: Chronic exposure induces cytochrome P450 enzymes, accelerating oxidative stress .
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Bladder Carcinogenesis: Synergistic effect observed with N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in rat models .
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Genotoxicity: Mixed results in assays; positive in mouse lymphoma cells without metabolic activation .
Emerging Research Frontiers
Oncology Applications
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Glioblastoma Therapy: Phenothiazines arrest cancer cells in G1 phase by modulating cyclin pathways .
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Ehrlich Tumor Suppression: Intraperitoneal administration reduced tumor mass by 73% in murine models .
Neurodegenerative Disease
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Alzheimer’s Disease: N-10-carbonyl derivatives inhibit butyrylcholinesterase without neurotransmitter receptor interactions .
Material Science Innovations
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Conductive Polymers: Electropolymerized derivatives (e.g., methylene blue) serve as biosensor electrocatalysts .
Regulatory and Occupational Guidelines
Exposure Limits
FDA Classifications
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